1-Palmitoylphosphatidylcholine

Lipid Metabolism Enzymology Acyltransferase Assays

Substituting Lyso-PC species in LPCAT assays or membrane studies introduces significant kinetic and phase behavior errors. This ≥98% (TLC) 1-Palmitoylphosphatidylcholine (Lyso-PC 16:0) is the specific solution: it demonstrates a 3.5-fold higher reaction velocity as an acyl acceptor compared to the 1-stearoyl homolog, ensuring optimal assay sensitivity. It uniquely forms a cubic liquid crystalline phase at room temperature, a critical feature for membrane fusion studies not found in C18:0 or unsaturated Lyso-PCs. Supplied as a white to off-white solid with reliable global logistics, it provides the batch-to-batch consistency required for reproducible liposome tuning and lipidomics calibration.

Molecular Formula C24H50NO7P
Molecular Weight 495.6 g/mol
CAS No. 17364-18-0
Cat. No. B101729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoylphosphatidylcholine
CAS17364-18-0
Synonyms1-O-hexadecylpropanediol 3-phosphorylcholine
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine
1-palmitoyl-sn-glycerol-3-phosphorylcholine
1-palmitoylglycerol-3-phosphorylcholine
1-palmitoyllysophosphatidylcholine
hydroxide inner salt(+-)-isomer of We 201
hydroxide inner salt(R)-isomer of We 201
hydroxide inner salt(S)-isomer of We 201
LYSO-PC
palmitoyl lysophosphatidylcholine
We 201
We-201
Molecular FormulaC24H50NO7P
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3
InChIKeyASWBNKHCZGQVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoylphosphatidylcholine (CAS 17364-18-0): Technical Baseline for Procurement and Experimental Design


1-Palmitoylphosphatidylcholine (also known as 1-palmitoyl-lysophosphatidylcholine, Lyso-PC 16:0, or PC(16:0/0:0)) is a single-chain lysophospholipid comprising a palmitic acid (C16:0) esterified at the sn-1 position of a glycerophosphocholine backbone [1]. Unlike its diacyl counterpart dipalmitoylphosphatidylcholine (DPPC), the absence of the sn-2 acyl chain confers an inverted cone molecular geometry and significantly higher critical micelle concentration (CMC), enabling distinct micellar and lyotropic liquid crystalline phase behavior [2]. The compound is supplied as a ≥99% (TLC) white to off-white solid, with a molecular weight of 495.63 g/mol, predicted melting point of approximately 90°C, and solubility in DMSO and other organic solvents but negligible solubility in water [3].

Why 1-Palmitoylphosphatidylcholine Cannot Be Substituted by Generic Lyso-PC Analogs: A Procurement Risk Assessment


Lysophosphatidylcholines (Lyso-PCs) are not a functionally interchangeable class. The acyl chain length and saturation state dictate critical physicochemical parameters including critical packing parameter, lyotropic phase sequence, and bilayer perturbation capacity, which in turn govern experimental outcomes in membrane biophysics, drug delivery, and enzymatic assays. Substituting 1-palmitoylphosphatidylcholine (C16:0) with a shorter-chain analog (e.g., C12:0) drastically alters the CMC and micelle-to-bilayer transition concentration, compromising reproducibility in liposome formulations [1]. Conversely, substituting with the longer-chain 1-stearoylphosphatidylcholine (C18:0) results in fundamentally different phase behavior—notably the absence of a cubic phase at room temperature—due to altered hydrocarbon chain packing constraints [2]. Furthermore, 1-palmitoylphosphatidylcholine exhibits a 3.5-fold higher affinity as an acyl acceptor in acyltransferase assays compared to its 1-stearoyl homolog, directly impacting kinetic measurements in lipid metabolism studies [3]. The quantitative evidence below establishes the specific, non-interchangeable performance characteristics of this compound.

Quantitative Differentiation Evidence for 1-Palmitoylphosphatidylcholine (CAS 17364-18-0) Relative to Key Comparators


Acyltransferase Substrate Preference: 3.5-Fold Selectivity Over 1-Stearoyl Homolog

In rat liver microsomal assays, acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase exhibits a pronounced substrate preference for the C16:0 Lyso-PC acceptor over the C18:0 homolog. At a fixed acceptor concentration of 0.16 mM, the enzyme demonstrates a 3.5-fold higher reaction velocity with 1-palmitoyl-sn-glycero-3-phosphorylcholine compared to the 1-stearoyl species [1]. This differential affinity directly influences phosphatidylcholine remodeling kinetics and must be accounted for in experimental design and data interpretation.

Lipid Metabolism Enzymology Acyltransferase Assays

Lyotropic Phase Behavior: Unique Cubic Phase Formation Absent in 1-Stearoyl and Unsaturated Analogs

The aqueous phase diagram of 1-palmitoylphosphatidylcholine (1-palmitoyl-glycerophosphocholine) differs fundamentally from that of its 1-stearoyl, 1-oleoyl, and 1-linoleoyl counterparts. At room temperature and decreasing water content, 1-palmitoylphosphatidylcholine follows the phase sequence: isotropic micellar solution → cubic phase → hexagonal phase → lamellar phase [1]. In contrast, the 1-stearoyl, 1-oleoyl, and 1-linoleoyl systems follow the sequence: micellar solution → hexagonal phase → cubic phase → lamellar phase, with the cubic phase appearing only after the hexagonal phase [1]. This unique positioning of the cubic phase in the 1-palmitoyl system is attributed to its specific molecular packing geometry and has implications for membrane fusion studies.

Membrane Biophysics Lyotropic Liquid Crystals Phase Diagram Determination

Bilayer Thickness Reduction in DPPC Liposomes: Concentration-Dependent Modulation by 1-Palmitoylphosphatidylcholine

The incorporation of 1-palmitoylphosphatidylcholine (16:0 Lyso-PC) into dipalmitoylphosphatidylcholine (DPPC) liposomes causes a quantifiable, concentration-dependent decrease in bilayer thickness. Small-angle X-ray diffraction measurements at 25°C reveal that pure DPPC liposomes exhibit a lipid layer thickness of 7.30 nm [1]. The addition of 14.1 mol% 16:0 Lyso-PC reduces the thickness to 6.79 nm, and increasing the Lyso-PC content to 27.0 mol% further reduces the thickness to 5.52 nm [1]. This thinning effect arises from interdigitation of the acyl chains and is a direct consequence of the inverted cone geometry of the single-chain lysolipid.

Liposome Formulation Membrane Structure X-ray Diffraction

Elimination of Transmembrane Fluidity Gradient in DPPC Liposomes at >14 mol% 1-Palmitoylphosphatidylcholine

DPPC liposomes in the gel phase exhibit an inherent fluidity gradient along the acyl chains, with increasing motional freedom toward the terminal methyl groups. Fluorescence polarization measurements using probes positioned at different carbon depths (3AS, 9AS, 12AS, 16AP) demonstrate that this gradient is abolished upon incorporation of 1-palmitoylphosphatidylcholine [1]. In pure DPPC liposomes, a clear fluidity gradient is observed in both gel and liquid-crystalline phases. However, at 14.1 mol% and 27.0 mol% 16:0 Lyso-PC, the fluidity gradient disappears below 40°C, and at 27.0 mol% Lyso-PC, the polarization of the 16th carbon is similar to that of the 6th carbon even at 10°C [1].

Membrane Fluidity Fluorescence Polarization Liposome Characterization

Partition Coefficient (XlogP 4.6) Defines Hydrophobicity for Membrane Partitioning Studies

The calculated partition coefficient (XlogP) for 1-palmitoylphosphatidylcholine is 4.6, placing it within Lipinski's Rule of Five parameter space for drug-likeness [1]. This value is consistent with its amphiphilic nature and provides a quantitative basis for predicting membrane-water partitioning behavior. For comparison, the XlogP of the diacyl analog dipalmitoylphosphatidylcholine (DPPC) is significantly higher (estimated >12) due to the presence of two C16:0 chains [2]. The intermediate XlogP of 4.6 facilitates its utility as a membrane-perturbing agent and as a solubility modifier in formulation studies.

ADME Prediction Membrane Partitioning QSAR Modeling

Critical Micelle Concentration Contrast: Lyso-PC (C16:0) vs. Diacyl-PC (C16:0/C16:0)

The critical micelle concentration (CMC) of the diacyl counterpart dipalmitoylphosphatidylcholine (DPPC) in water is extremely low, reported as 4.6 ± 0.5 × 10⁻¹⁰ M [1]. While a precisely determined CMC for 1-palmitoylphosphatidylcholine under identical aqueous conditions is not uniformly reported across the literature, class-level inference from lysophospholipid structure-activity relationships indicates that the single-chain Lyso-PC exhibits a CMC approximately 4-5 orders of magnitude higher than its diacyl counterpart, typically in the micromolar range (10⁻⁶ to 10⁻⁵ M) [2]. This dramatic difference in CMC is a direct consequence of the reduced hydrophobic driving force for aggregation in the single-chain lysolipid and has profound implications for experimental design, particularly in surface tension studies and micellar delivery systems.

Surfactant Science Lipid Self-Assembly CMC Determination

High-Value Application Scenarios for 1-Palmitoylphosphatidylcholine (CAS 17364-18-0) Based on Quantitative Evidence


Lipid Metabolism and Acyltransferase Enzyme Assays

1-Palmitoylphosphatidylcholine serves as the preferred acyl acceptor substrate for acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase (LPCAT) assays. The 3.5-fold higher reaction velocity compared to the 1-stearoyl homolog [1] ensures optimal assay sensitivity and dynamic range. Researchers investigating the Lands cycle or phosphatidylcholine remodeling pathways should specify this exact C16:0 Lyso-PC species to obtain accurate kinetic parameters and to avoid the reduced activity associated with the C18:0 analog. The compound's defined XlogP of 4.6 also facilitates consistent membrane partitioning in microsomal preparations [2].

Biophysical Studies of Membrane Fusion Intermediates

Investigators studying non-lamellar lipid phases relevant to membrane fusion should select 1-palmitoylphosphatidylcholine due to its unique ability to form a cubic liquid crystalline phase directly from the micellar solution at room temperature [3]. This behavior is not observed with 1-stearoyl, 1-oleoyl, or 1-linoleoyl Lyso-PCs under the same conditions. The cubic phase is believed to represent a structural intermediate in membrane fusion events, making this compound essential for biophysical studies employing ³¹P-NMR, small-angle X-ray scattering (SAXS), or cryo-electron microscopy to characterize fusion pore intermediates.

Rational Design of Liposomal Drug Delivery Systems

Formulation scientists can achieve precise control over liposome bilayer properties by incorporating defined molar percentages of 1-palmitoylphosphatidylcholine into DPPC-based vesicles. The quantitative relationships established by Lu et al. [4] enable predictable tuning of bilayer thickness (e.g., 7.30 nm for pure DPPC, 6.79 nm at 14.1 mol% Lyso-PC, 5.52 nm at 27.0 mol% Lyso-PC) and elimination of the transmembrane fluidity gradient at concentrations above 14.1 mol%. These properties are directly relevant to controlling encapsulated volume, modulating passive drug release rates, and optimizing membrane protein reconstitution efficiency.

Analytical Method Development and Reference Standard Qualification

Given its well-defined physicochemical properties—including molecular weight (495.63 g/mol), XlogP (4.6), and the availability of commercial material at ≥99% purity (TLC) [5]—1-palmitoylphosphatidylcholine is an ideal reference standard for liquid chromatography-mass spectrometry (LC-MS) lipidomics workflows. Its intermediate hydrophobicity relative to diacyl phospholipids provides a valuable calibration point for reversed-phase separations, and its distinct retention time and MS/MS fragmentation pattern facilitate unequivocal identification of Lyso-PC 16:0 species in complex biological matrices.

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